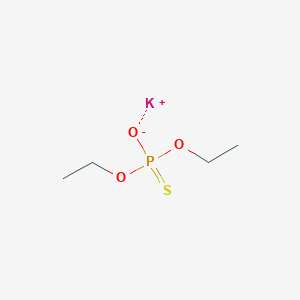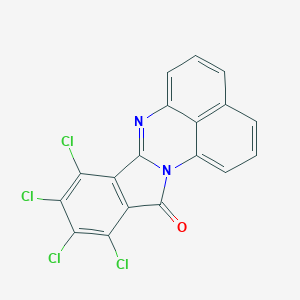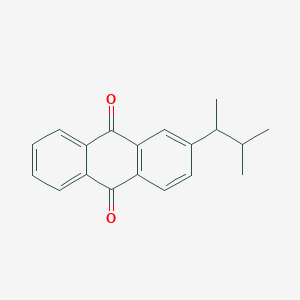
2-(1,2-Dimethylpropyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dimethylpropyl)anthraquinone, also known as DMAC or Lucirin TPO, is a photoinitiator used in various industries, including printing, coatings, and adhesives. It is a yellow powder that is soluble in organic solvents and is activated by UV light.
Applications De Recherche Scientifique
2-(1,2-Dimethylpropyl)anthraquinone is widely used as a photoinitiator in polymerization reactions, where it is activated by UV light to generate radicals that initiate the polymerization process. This makes it a valuable tool for the synthesis of polymers with controlled molecular weight and architecture. 2-(1,2-Dimethylpropyl)anthraquinone has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-based nanoparticles.
Mécanisme D'action
2-(1,2-Dimethylpropyl)anthraquinone absorbs UV light and undergoes homolytic cleavage to generate radicals, which can initiate the polymerization of monomers. The radicals can also react with oxygen to form peroxides, which can initiate further radical reactions. The mechanism of action of 2-(1,2-Dimethylpropyl)anthraquinone is complex and depends on the specific reaction conditions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(1,2-Dimethylpropyl)anthraquinone. However, it has been shown to be non-toxic in animal studies and is not expected to have significant effects on human health at the levels used in industrial applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,2-Dimethylpropyl)anthraquinone has several advantages as a photoinitiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and polymers. However, it also has some limitations, such as its sensitivity to oxygen and its relatively low solubility in water.
Orientations Futures
There are several areas of future research for 2-(1,2-Dimethylpropyl)anthraquinone, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action under different reaction conditions, and the exploration of its potential applications in areas such as drug delivery and tissue engineering. Additionally, there is a need for further studies on the environmental impact of 2-(1,2-Dimethylpropyl)anthraquinone and other photoinitiators used in industrial applications.
Méthodes De Synthèse
2-(1,2-Dimethylpropyl)anthraquinone can be synthesized through the Friedel-Crafts acylation of anthraquinone with 2-(1,2-dimethylpropyl)acetyl chloride. The reaction is catalyzed by aluminum chloride and requires careful control of the reaction conditions to prevent side reactions. The yield of 2-(1,2-Dimethylpropyl)anthraquinone is typically around 50%, and the purity can be increased through recrystallization.
Propriétés
Numéro CAS |
68892-28-4 |
|---|---|
Nom du produit |
2-(1,2-Dimethylpropyl)anthraquinone |
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-(3-methylbutan-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3 |
Clé InChI |
GCXJNBMVOYFNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
68892-28-4 |
Synonymes |
2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





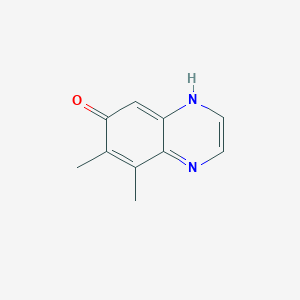
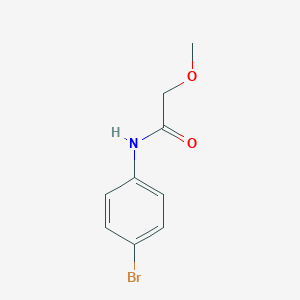
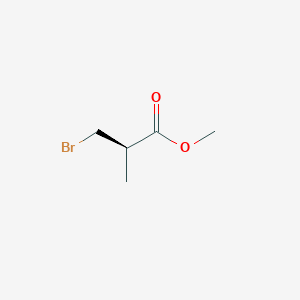
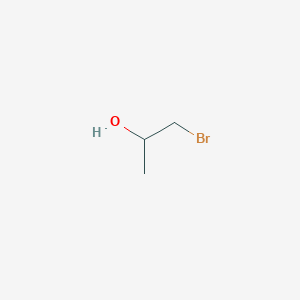
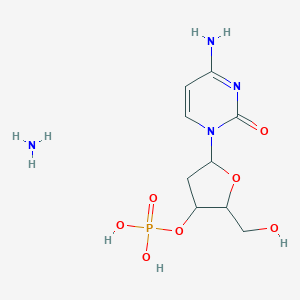
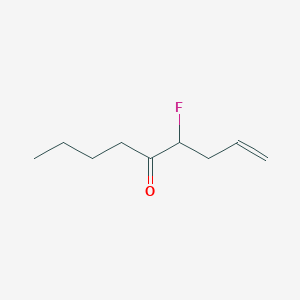
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
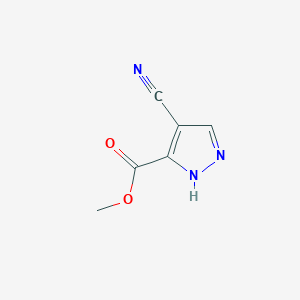
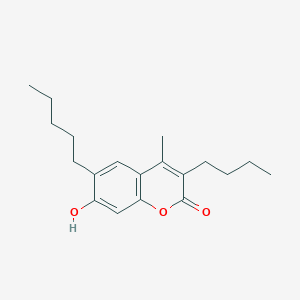
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
